3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide is a complex organic compound featuring a pyrazole scaffold. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Biology: It may be used in biochemical assays to study enzyme inhibition or receptor binding.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Agriculture: It could be explored as a potential pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the carbonyl and sulfonamide groups.
N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide: A related compound lacking the 3,5-dimethyl groups on the pyrazole ring.
Uniqueness: The presence of both the 3,5-dimethyl groups and the sulfonamide moiety in this compound provides unique chemical and biological properties compared to its simpler analogs. These modifications can enhance its stability, reactivity, and biological activity.
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Properties
IUPAC Name |
3-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-26-14-7-5-13(6-8-14)21-27(24,25)16-10-15(18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZHXYISXJILLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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